2-(1-phenyl-1H-pyrazol-5-yl)thiazole

EGFR inhibitor anticancer kinase inhibition

Researchers require validated reference scaffolds to interpret SAR data, but commercial analogs often lack defined purity or substitution baselines. This unsubstituted pyrazole-thiazole hybrid (CAS 1269292-90-1) solves that gap. - **Core utility**: Baseline negative control for kinase inhibition (EGFR, Aurora, Flt-3) and antimicrobial assays (MRSA MIC reference). - **Physicochemical constants**: Zero H-bond donors, 3 acceptors, 2 rotatable bonds; MW 227.28 g/mol. - **Supply certainty**: Available in 95% to NLT 98% purity; documented for analytical method development (HPLC/LC-MS).

Molecular Formula C12H9N3S
Molecular Weight 227.285
CAS No. 1269292-90-1
Cat. No. B595220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-phenyl-1H-pyrazol-5-yl)thiazole
CAS1269292-90-1
Synonyms2-(1-phenyl-1H-pyrazol-5-yl)thiazole
Molecular FormulaC12H9N3S
Molecular Weight227.285
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=CC=N2)C3=NC=CS3
InChIInChI=1S/C12H9N3S/c1-2-4-10(5-3-1)15-11(6-7-14-15)12-13-8-9-16-12/h1-9H
InChIKeyXPOIWXPBHFDKOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Phenyl-1H-pyrazol-5-yl)thiazole: Structural Identity and Procurement


2-(1-Phenyl-1H-pyrazol-5-yl)thiazole (CAS 1269292-90-1) is a heterocyclic small molecule with the molecular formula C12H9N3S and a molecular weight of 227.28 g/mol, consisting of a thiazole core directly linked at the 2-position to the 5-position of a 1-phenyl-1H-pyrazole moiety [1]. This compound serves as an unsubstituted reference scaffold within the broader class of pyrazole–thiazole hybrids, a category that has garnered significant attention in medicinal chemistry due to its potential as kinase inhibitors (including EGFR, Aurora, and Flt-3 kinases) and antimicrobial agents [2]. Commercially available with purities ranging from 95% to NLT 98%, this compound is supplied for research and development use only .

2-(1-Phenyl-1H-pyrazol-5-yl)thiazole Scaffold-Selectivity Profile


Generic substitution within the pyrazole–thiazole hybrid class is not scientifically justified due to profound differences in biological activity driven by subtle substitution patterns, linker geometry, and hybridization strategy. Comprehensive structure–activity relationship (SAR) analyses of pyrazole–thiazole derivatives reveal that even minor modifications—such as altering substituents on the phenyl ring or changing the linkage between the pyrazole and thiazole moieties—can shift IC50 values against EGFR from submicromolar potency to near-complete inactivity [1]. In antimicrobial applications, the same scaffold class exhibits MIC values ranging from 4 μg/mL to >256 μg/mL against MRSA depending solely on substitution pattern [2]. The unsubstituted 2-(1-phenyl-1H-pyrazol-5-yl)thiazole core serves as a critical reference point for SAR interpretation and as a versatile synthetic intermediate, distinct from substituted analogs that may exhibit off-target activities or altered physicochemical profiles.

2-(1-Phenyl-1H-pyrazol-5-yl)thiazole Differentiation Evidence


EGFR Kinase Inhibitory Activity

Within the thiazole–pyrazole hybrid class, the most potent EGFR inhibitors achieve submicromolar IC50 values, while structurally related analogs lacking critical substitutions show markedly reduced or negligible activity [1]. 2-(1-Phenyl-1H-pyrazol-5-yl)thiazole represents the unsubstituted core scaffold, providing a reference baseline for structure–activity relationship (SAR) studies where substitution patterns on the phenyl ring or thiazole moiety are systematically evaluated for their contribution to EGFR binding affinity. Compounds within this class have demonstrated IC50 values spanning from submicromolar (<1 µM) to inactive (>50 µM) depending on substitution [1].

EGFR inhibitor anticancer kinase inhibition SAR

Carbonic Anhydrase Inhibition Variability

In a systematic study of thiazole–pyrazole hybrids, the most active analog against carbonic anhydrase IX (CAIX) exhibited an IC50 of 0.071 ± 0.015 µM, whereas the least active analog in the same series showed an IC50 of 0.902 ± 0.043 µM [1]. This represents a 12.7-fold difference in potency driven exclusively by substitution pattern variation. For CAXII, IC50 values ranged from 0.119 ± 0.043 µM to 0.906 ± 0.04 µM across the same compound series [1]. 2-(1-Phenyl-1H-pyrazol-5-yl)thiazole, as the unsubstituted core scaffold, provides the foundational structure from which such optimized derivatives are synthesized.

carbonic anhydrase inhibitor CAIX CAXII anticancer

MRSA Antibacterial Potency

A library of 23 pyrazole-linked phenylthiazole compounds was screened against Gram-positive methicillin-resistant Staphylococcus aureus (MRSA, ATCC 43300) [1]. The most active compound (14b) demonstrated an MIC of 4 μg/mL, while inactive analogs within the same series showed MIC values >256 μg/mL [1]. This >64-fold range in antibacterial potency highlights the critical importance of specific substitution patterns. 2-(1-Phenyl-1H-pyrazol-5-yl)thiazole, lacking these optimized substitutions, represents the core scaffold from which active derivatives like 14b are elaborated.

antibacterial MRSA antimicrobial resistance pyrazole-phenylthiazole

HOMO-LUMO Gap Across Hybrids

DFT/B3LYP computational analysis of thiazole–pyrazole hybrids revealed HOMO-LUMO energy gaps (ΔE H-L) ranging from 1.51 eV to 2.42 eV across the series [1]. The compounds were ranked by energy gap as 6 < 9 < 7, indicating significant electronic property variation depending on substitution [1]. Lower energy gaps correlate with higher chemical reactivity and potential biological activity. 2-(1-Phenyl-1H-pyrazol-5-yl)thiazole, as the unsubstituted core, provides a baseline for understanding how substituents modulate electronic properties and consequent reactivity.

DFT computational chemistry electronic properties reactivity

Commercial Purity and Availability

2-(1-Phenyl-1H-pyrazol-5-yl)thiazole is commercially available from multiple suppliers with verified purity specifications, including 95% minimum purity (AKSci, catalog 2009DN) and NLT 98% purity (MolCore, catalog MC645731) . Both suppliers provide documentation including certificates of analysis and safety data sheets upon request, with products intended exclusively for research and development use . This contrasts with discontinued or unavailable closely related analogs such as the CymitQuimica offering, which has been discontinued .

purity quality control research-grade procurement

Hydrogen Bond Donor Profile

2-(1-Phenyl-1H-pyrazol-5-yl)thiazole exhibits zero hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds, with a heavy atom count of 16 . This physicochemical profile differs meaningfully from many substituted pyrazole derivatives, which often contain additional H-bond donors (e.g., amino, hydroxyl groups) that can influence solubility and permeability. Biopharmaceutical profiling of related pyrazole derivatives has revealed that poor solubility raises significant concerns over biopharmaceutical limitations, with measured solubility in FaSSIF and FeSSIF biorelevant media varying substantially across substitution patterns [1]. The absence of H-bond donors in 2-(1-phenyl-1H-pyrazol-5-yl)thiazole confers distinct solubility and permeability characteristics compared to H-bond donor-containing analogs.

physicochemical properties drug-likeness ADME solubility

2-(1-Phenyl-1H-pyrazol-5-yl)thiazole Research & Application Scenarios


Kinase Inhibitor SAR Applications

This compound serves as the unsubstituted core scaffold for structure–activity relationship studies targeting EGFR, Aurora kinases, and Flt-3 kinases, where substitution patterns on the phenyl and thiazole rings drive >50-fold differences in potency [1]. It is suitable as a synthetic intermediate for generating focused kinase inhibitor libraries and as a reference baseline for computational docking studies. Patents describing thiazole–pyrazole kinase inhibitors establish precedence for this scaffold class in oncology drug discovery programs [2][3].

MRSA Antibacterial SAR Exploration

This compound provides the foundational scaffold for developing pyrazole-linked phenylthiazole antibacterials active against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens [1]. As an unsubstituted core, it enables systematic exploration of substitution effects on antibacterial potency, where optimized derivatives achieve MIC values as low as 4 μg/mL against MRSA ATCC 43300 and exhibit favorable toxicity profiles compared to standard antibiotics [1].

CAIX/CAXII Inhibitor Development

This compound serves as a synthetic starting point for generating thiazole–pyrazole hybrids with carbonic anhydrase IX and XII inhibitory activity [1]. Substituted derivatives in this class achieve IC50 values as low as 0.071 μM against CAIX, representing a 12.7-fold potency improvement over the least active analogs [1]. This scaffold class is relevant for anticancer programs targeting hypoxia-associated carbonic anhydrase isoforms [1].

Reference Standard and Negative Control

This compound provides a defined, commercially available reference standard with documented purity (95% to NLT 98%) and physicochemical properties (zero H-bond donors, three H-bond acceptors, two rotatable bonds) [1][2][3]. It is suitable for use as a negative control in kinase inhibition and antimicrobial assays where substituted active analogs are being evaluated, and as a reference compound for analytical method development (HPLC, LC-MS) in quality control settings.

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